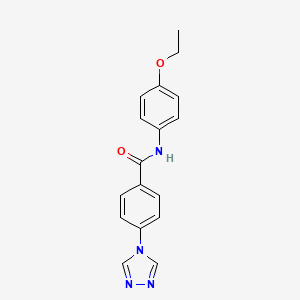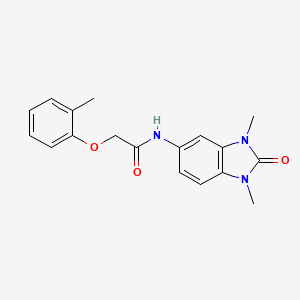![molecular formula C20H25N3O4S B5352571 N-ethyl-2-methoxy-5-[(4-phenylpiperazin-1-yl)carbonyl]benzenesulfonamide](/img/structure/B5352571.png)
N-ethyl-2-methoxy-5-[(4-phenylpiperazin-1-yl)carbonyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-2-methoxy-5-[(4-phenylpiperazin-1-yl)carbonyl]benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzenesulfonamide core, which is known for its diverse biological activities and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-methoxy-5-[(4-phenylpiperazin-1-yl)carbonyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The process often includes:
N-alkylation: Introduction of the ethyl group to the nitrogen atom of the benzenesulfonamide.
Methoxylation: Addition of a methoxy group to the benzene ring.
Piperazine coupling: Attachment of the phenylpiperazine moiety through a carbonyl linkage.
These reactions are usually carried out under controlled conditions, with specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are optimized for efficiency and cost-effectiveness. The use of automated systems and continuous flow reactors can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-methoxy-5-[(4-phenylpiperazin-1-yl)carbonyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
N-ethyl-2-methoxy-5-[(4-phenylpiperazin-1-yl)carbonyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-ethyl-2-methoxy-5-[(4-phenylpiperazin-1-yl)carbonyl]benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
Indole derivatives: Possess diverse biological activities, including antiviral and anticancer properties.
Uniqueness
N-ethyl-2-methoxy-5-[(4-phenylpiperazin-1-yl)carbonyl]benzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
N-ethyl-2-methoxy-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-3-21-28(25,26)19-15-16(9-10-18(19)27-2)20(24)23-13-11-22(12-14-23)17-7-5-4-6-8-17/h4-10,15,21H,3,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSOEDSVKYKORR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-4-isopropylbenzohydrazide](/img/structure/B5352512.png)
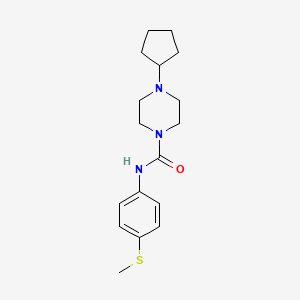
![ETHYL 2-{2-[(4-METHOXY-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B5352526.png)
![8-Methyl-2,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene;hydrochloride](/img/structure/B5352530.png)
![(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B5352541.png)
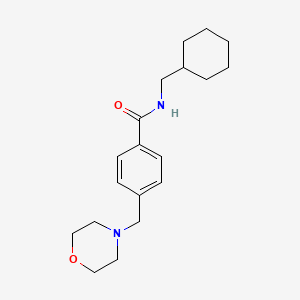
![3-({[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5352550.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5352553.png)
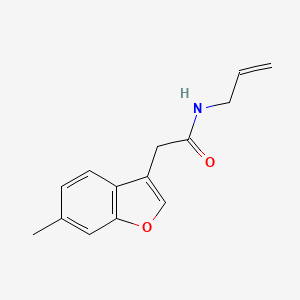
![N~3~-isopropyl-N~3~-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-beta-alaninamide](/img/structure/B5352573.png)
![N,N-dimethyl-2-[2-oxo-3-(phenylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B5352581.png)
